molecular formula C10H14O B075754 (R)-3-Phenyl-butan-1-OL CAS No. 1126-07-4

(R)-3-Phenyl-butan-1-OL

Cat. No. B075754
CAS RN: 1126-07-4
M. Wt: 150.22 g/mol
InChI Key: SQGBBDFDRHDJCJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Phenyl-butan-1-OL is a chiral alcohol that is widely used in the pharmaceutical industry. It is a versatile compound that has various applications in scientific research.

Mechanism Of Action

The mechanism of action of (R)-3-Phenyl-butan-1-OL is not well understood. However, it is believed to interact with specific receptors in the brain and central nervous system, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

(R)-3-Phenyl-butan-1-OL has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticonvulsant, analgesic, anxiolytic, and sedative properties. Additionally, (R)-3-Phenyl-butan-1-OL has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-3-Phenyl-butan-1-OL in lab experiments include its chiral nature, which can be used to study chiral recognition and enantioselectivity. Additionally, (R)-3-Phenyl-butan-1-OL is readily available and relatively inexpensive. However, the limitations of using (R)-3-Phenyl-butan-1-OL in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of (R)-3-Phenyl-butan-1-OL in scientific research. One direction is the development of new synthetic methodologies for the preparation of (R)-3-Phenyl-butan-1-OL and its derivatives. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, (R)-3-Phenyl-butan-1-OL can be used as a chiral probe in the study of molecular recognition and chirality sensing.
Conclusion:
In conclusion, (R)-3-Phenyl-butan-1-OL is a versatile compound with various applications in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-3-Phenyl-butan-1-OL in scientific research and its potential therapeutic applications.

Scientific Research Applications

(R)-3-Phenyl-butan-1-OL has various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, (R)-3-Phenyl-butan-1-OL is used as a flavor and fragrance ingredient in the food and cosmetic industry.

properties

CAS RN

1126-07-4

Product Name

(R)-3-Phenyl-butan-1-OL

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3R)-3-phenylbutan-1-ol

InChI

InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1

InChI Key

SQGBBDFDRHDJCJ-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCO)C1=CC=CC=C1

SMILES

CC(CCO)C1=CC=CC=C1

Canonical SMILES

CC(CCO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was fitted with a mechanical stirrer, thermometer and a reflux condenser capped with an additional funnel. While under a positive flow of dry nitrogen, the system was flame dried. The vessel was charged 250 ml of benzene and then 25 gm of aluminum chloride was added as quickly as possible. This mixture was cooled with stirring to 5° C. in an ice/salt bath and a solution of 7.2 gm (0.1 mol) of crotyl alcohol in 45 ml of benzene was added dropwise while maintaining the temperature below 5° C. Next, 50 ml of concentrated hydrochloric acid was added cautiously. After warming to room temperature, 50 ml of water was added and the lower organic phase removed. The aqueous portion was then extracted with benzene. The combined organics were washed with aqueous 10% sodium bicarbonate and water. After drying over anhydrous magnesium sulfate, filtering and evaporating, a dark oil was recovered. This was vacuum distilled to give 8.2 gm of colorless 3-phenyl butanol (ND25 = 1.5210).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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